N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety linked to a chromenyl propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chromene Synthesis: The chromene moiety can be synthesized via the Pechmann condensation reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzylpiperidine with the chromenyl propanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Lacks the methoxy group on the chromene ring.
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-2-oxo-2H-chromen-6-yl)propanamide: Lacks the methyl group on the chromene ring.
Uniqueness
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the presence of both methoxy and methyl groups on the chromene ring, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O4 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C26H30N2O4/c1-18-14-26(30)32-24-16-23(31-2)20(15-22(18)24)8-9-25(29)27-21-10-12-28(13-11-21)17-19-6-4-3-5-7-19/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,27,29) |
InChI Key |
OINYFMGDWDKGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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